6-Bromo-2,3,4-trifluorobenzoic acid

Description

BenchChem offers high-quality 6-Bromo-2,3,4-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3,4-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQROIXPDIHMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(=O)O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530145-53-0 | |

| Record name | 6-Bromo-2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2,3,4-trifluorobenzoic acid CAS 530145-53-0

An In-Depth Technical Guide to 6-Bromo-2,3,4-trifluorobenzoic acid (CAS 530145-53-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-2,3,4-trifluorobenzoic acid, a highly functionalized aromatic compound crucial for advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document elucidates the compound's properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Introduction: The Strategic Importance of a Poly-functionalized Intermediate

6-Bromo-2,3,4-trifluorobenzoic acid is a synthetic building block whose value lies in the strategic placement of its functional groups. The trifluorinated benzene ring provides unique electronic properties, enhances lipophilicity, and improves metabolic stability in bioactive molecules—qualities highly sought after in pharmaceutical and agrochemical design. The presence of both a bromine atom and a carboxylic acid group offers orthogonal handles for a wide array of chemical transformations, such as cross-coupling reactions and amide bond formations. This poly-functional nature makes it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2]

Its primary utility is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of advanced polymers and coatings where its fluorinated structure imparts enhanced thermal stability and chemical resistance.[1]

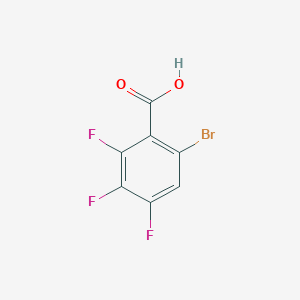

Chemical Structure

Caption: Chemical Structure of 6-Bromo-2,3,4-trifluorobenzoic acid.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 530145-53-0 | [1] |

| Molecular Formula | C₇H₂BrF₃O₂ | [1] |

| Molecular Weight | 254.99 g/mol | [1] |

| Appearance | White powder or yellowish-orange solid | [1] |

| Purity | ≥ 95% | [1] |

| Solubility | Soluble in various organic solvents | [2] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry environment | [1][2] |

Note: Specific data like melting point and boiling point are not consistently available across public datasheets, suggesting variability based on purity. Researchers should perform their own characterization.

Synthesis and Purification Strategy

Retrosynthetic Analysis & Plausible Pathway

The likely precursor for this synthesis is 1,5-dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5) .[3] The synthesis would proceed via a selective halogen-metal exchange, followed by quenching with an electrophilic carbon dioxide source.

Caption: Proposed synthesis workflow for the target compound.

Rationale for Experimental Choices

-

Starting Material : 1,5-dibromo-2,3,4-trifluorobenzene is selected due to the differential reactivity of the two bromine atoms. The bromine at the 5-position is sterically less hindered and flanked by fluorine atoms, making it susceptible to selective metal-halogen exchange.

-

Reagent : n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for halogen-metal exchange at low temperatures.

-

Solvent & Temperature : Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent.

-

Carboxylation : Solid carbon dioxide (dry ice) serves as a cheap, efficient, and readily available electrophile for carboxylation.

-

Workup : An acidic workup is essential to protonate the resulting carboxylate salt to yield the final benzoic acid product.

Step-by-Step Experimental Protocol (Hypothetical)

-

Inert Atmosphere Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reactant Preparation : Dissolve 1,5-dibromo-2,3,4-trifluorobenzene (1.0 eq) in anhydrous THF.

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Carboxylation : In a separate flask, crush an excess of dry ice. Carefully and rapidly transfer the organolithium solution via cannula onto the crushed dry ice. The reaction is exothermic and will cause the CO₂ to sublime.

-

Quenching and Workup : Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.[4]

Applications in Synthesis: A Versatile Building Block

The true utility of 6-Bromo-2,3,4-trifluorobenzoic acid is demonstrated by its application as a versatile intermediate in multiple high-value sectors.[1][2]

Caption: Key application pathways for the title compound.

-

Pharmaceutical Development : The compound is a crucial starting material for novel therapeutic agents. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. The trifluoro substitution pattern enhances the drug-like properties of the final molecule.[1]

-

Agrochemicals : In agrochemical synthesis, it is used to design potent and selective herbicides and pesticides.[1][2] The fluorinated core can fine-tune the lipophilicity and binding affinity of the active ingredient to its biological target, improving efficacy.[2]

-

Material Science : The compound is incorporated into advanced materials. When used in polymers, the fluorinated aromatic ring can significantly increase thermal stability, chemical inertness, and hydrophobicity, leading to high-performance plastics and coatings.[1]

Safety, Handling, and Storage

Proper handling of 6-Bromo-2,3,4-trifluorobenzoic acid is critical. Although a comprehensive toxicological profile is not available, data from structurally similar compounds suggests it should be handled as a hazardous substance.

GHS Hazard Information

Based on safety data for related trifluorobenzoic acids, the following classifications are likely applicable.[5][6]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315 : Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | H335 : May cause respiratory irritation. |

Recommended Precautionary Measures

| Category | Precautionary Statements |

| Prevention | P261 : Avoid breathing dust. P264 : Wash hands and exposed skin thoroughly after handling. P280 : Wear protective gloves, eye protection, and face protection. |

| Response | P302 + P352 : IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403 + P233 : Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 : Dispose of contents/container to an approved waste disposal plant. |

-

Personal Protective Equipment (PPE) : Always use a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage : Store in a cool (0-8 °C), dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][7]

-

Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Conclusion

6-Bromo-2,3,4-trifluorobenzoic acid stands out as a high-value, versatile chemical intermediate. Its unique combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a performance-enhancing trifluorinated ring makes it an enabling tool for innovation in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and handling is paramount for researchers looking to leverage its full potential in creating next-generation molecules and materials.

References

-

6-Bromo-2,3,4-trifluorobenzoic acid - Chem-Impex.

-

Ácido 6-bromo-2,3,4-trifluorobenzoico - Chem-Impex.

-

6-Bromo-2,3,4-Trifluorobenzoic Acid | 530145-53-0 - ChemicalBook.

-

Cas:530145-53-0 Name:Benzoic acid, 6-bromo-2,3,4-trifluoro - Molbase.

-

Cas 17299-95-5,1,5-dibromo-2,3,4-trifluorobenzene | lookchem.

-

US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2,3,6-Trifluorobenzoic acid, 99% | 2358-29-4 - J&K Scientific.

-

2,3,4-Trifluorobenzoic acid | C7H3F3O2 - PubChem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - X-MOL.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applications - BOC Sciences.

-

Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET.

-

2,3,4-Trifluorobenzoic acid 98 61079-72-9 - Sigma-Aldrich.

-

Purification of Laboratory Chemicals, Sixth Edition - Neilson Lab.

-

CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 17299-95-5,1,5-dibromo-2,3,4-trifluorobenzene | lookchem [lookchem.com]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,3,4-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3,4-trifluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of bromine and fluorine atoms on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, stability, and biological activity. This guide provides a comprehensive exploration of the core physicochemical properties of 6-Bromo-2,3,4-trifluorobenzoic acid, offering both established data and predictive insights based on structure-activity relationships. Understanding these fundamental characteristics is paramount for its effective utilization in synthesis, formulation, and development of novel chemical entities.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is the bedrock of its application. This section details the key properties of 6-Bromo-2,3,4-trifluorobenzoic acid, providing experimental data where available and reasoned estimations based on analogous structures.

Molecular Structure and Identifiers

The foundational attributes of 6-Bromo-2,3,4-trifluorobenzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-2,3,4-trifluorobenzoic acid | [3] |

| CAS Number | 530145-53-0 | [1][4][5] |

| Molecular Formula | C₇H₂BrF₃O₂ | [1][3] |

| Molecular Weight | 254.99 g/mol | [1] |

| Appearance | White to yellowish-orange solid | [1] |

Thermal Properties

Melting Point

Boiling Point

Due to its relatively high molecular weight and the presence of a carboxylic acid group capable of strong hydrogen bonding, 6-Bromo-2,3,4-trifluorobenzoic acid is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. A precise experimental value is not available.

Thermal Stability

The thermal stability of 6-Bromo-2,3,4-trifluorobenzoic acid is significantly influenced by the presence of fluorine atoms. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable thermal and chemical stability to fluorinated aromatic compounds.[7][8] These compounds often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts.[7] The aromatic ring itself also contributes to the overall stability of the molecule.

Acidity and Solubility

pKa (Acid Dissociation Constant)

The acidity of 6-Bromo-2,3,4-trifluorobenzoic acid is a key determinant of its behavior in solution and its potential for forming salts. An experimental pKa value is not explicitly documented. However, we can predict its acidity based on the electronic effects of its substituents.

The parent compound, benzoic acid, has a pKa of 4.20.[9] The three electron-withdrawing fluorine atoms will significantly increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through their inductive (-I) effect. Furthermore, the bromine atom at the ortho position to the carboxylic acid group is expected to further increase acidity due to the "ortho effect," which involves a combination of steric and electronic factors.[9] For comparison, the pKa of 2-bromobenzoic acid is 2.85, and the predicted pKa for 2,3,4-trifluorobenzoic acid is 2.87.[9][10] Considering the combined electron-withdrawing effects of the three fluorine atoms and the ortho-bromo substituent, the pKa of 6-Bromo-2,3,4-trifluorobenzoic acid is estimated to be in the range of 2.5 - 2.8 .

Solubility Profile

The solubility of 6-Bromo-2,3,4-trifluorobenzoic acid is dictated by the interplay of its polar carboxylic acid group and its relatively nonpolar halogenated aromatic ring.

-

Aqueous Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the large, hydrophobic bromotrifluorophenyl group will limit this solubility. The acidity of the compound implies that its solubility in water will be pH-dependent, increasing significantly in basic solutions due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), and acetone, as well as in chlorinated solvents like dichloromethane and chloroform. Its unique fluorinated structure is also described as enhancing its solubility in various organic solvents.[1]

Spectral Characteristics

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 6-Bromo-2,3,4-trifluorobenzoic acid. While a complete set of experimental spectra is not publicly available, the expected key features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton at the 5-position. This proton will be coupled to the adjacent fluorine atom at the 4-position and potentially show long-range coupling to the fluorine at the 3-position. The chemical shift is anticipated to be in the downfield region, likely between δ 7.5-8.0 ppm , due to the deshielding effects of the adjacent halogens and the carboxylic acid group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear at the most downfield position, typically in the range of δ 165-175 ppm . The aromatic carbons will resonate between δ 110-160 ppm , with the carbons directly attached to fluorine exhibiting large C-F coupling constants.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of 6-Bromo-2,3,4-trifluorobenzoic acid is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. Key expected peaks include:[11][12]

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption between 1710-1680 cm⁻¹ , characteristic of an aromatic carboxylic acid.[11]

-

C-O Stretch: A medium intensity band around 1320-1210 cm⁻¹ .[11]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹ .

-

C-Br Stretch: A weaker absorption in the lower frequency region of the fingerprint region.

Mass Spectrometry

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[13][14] This will result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). Fragmentation patterns would likely involve the loss of the carboxylic acid group, bromine, and fluorine atoms.

Reactivity and Stability

The reactivity of 6-Bromo-2,3,4-trifluorobenzoic acid is governed by the interplay of its functional groups and substituents.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Aromatic Ring Reactivity: The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carboxylic acid and halogen substituents. Conversely, the high degree of fluorination makes the ring susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by a strong nucleophile.[7] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block in organic synthesis.[2]

-

Stability: As previously mentioned, the C-F bonds contribute significantly to the molecule's high thermal and chemical stability.[7][8] Brominated aromatic compounds are also known for their chemical stability.[15] However, under specific conditions, such as anaerobic environments, polyfluorinated benzoic acids have been shown to be susceptible to biodegradation.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

-

Sample Preparation: A precisely weighed amount of 6-Bromo-2,3,4-trifluorobenzoic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol co-solvent if solubility is low).

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point.

Qualitative Solubility Assessment

A systematic approach to determining the solubility of an organic compound in various solvents.

Caption: General Protocol for Qualitative Solubility Testing.

Methodology:

-

Sample and Solvent: Approximately 20 mg of 6-Bromo-2,3,4-trifluorobenzoic acid is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, 5% HCl, 5% NaHCO₃, 5% NaOH, ethanol, dichloromethane).

-

Mixing: The mixture is vortexed or shaken vigorously for 30-60 seconds.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The compound is classified as soluble or insoluble in the tested solvent. Testing in acidic and basic aqueous solutions can provide insights into the compound's acidic nature.

Conclusion

6-Bromo-2,3,4-trifluorobenzoic acid is a multifaceted compound whose physicochemical properties are a direct consequence of its unique substitution pattern. The presence of three fluorine atoms and a bromine atom on the benzoic acid core results in high thermal stability, increased acidity compared to benzoic acid, and a versatile reactivity profile that makes it a valuable intermediate in synthetic chemistry. While some experimental data for this specific molecule are not widely published, a comprehensive understanding of its characteristics can be achieved through a combination of available information and predictive analysis based on well-established chemical principles. This guide serves as a foundational resource for researchers and developers, enabling informed decisions in the design and application of this and related halogenated aromatic compounds.

References

-

ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

Analytical Chemistry. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

-

The Royal Society of Chemistry. (2007). Supporting Information - Design, Synthesis and Crystal structure of a multiple Donor-Acceptor. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Ni-Catalyzed Carboxylation of Aryl Chlorides with CO₂. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

-

ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

Journal of the American Chemical Society. (2026). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. [Link]

-

Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. [Link]

-

ResearchGate. (2025). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. [Link]

-

PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. [Link]

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

ResearchGate. (2025). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. [Link]

-

PubChem. (n.d.). 2-Bromobenzoic acid. [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

-

MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

SpectraBase. (n.d.). 2,3,4-Trifluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. o6u.edu.eg [o6u.edu.eg]

- 3. echemi.com [echemi.com]

- 4. AB469397 | CAS 530145-53-0 – abcr Gute Chemie [abcr.com]

- 5. 6-Bromo-2,3,4-Trifluorobenzoic Acid | 530145-53-0 [m.chemicalbook.com]

- 6. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Bromo-2,3,4-trifluorobenzoic acid: Structure, Properties, and Applications

Abstract: 6-Bromo-2,3,4-trifluorobenzoic acid (CAS No. 530145-53-0) is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of pharmaceutical development, agrochemicals, and materials science. The strategic arrangement of three fluorine atoms and a bromine atom on the benzoic acid core imparts a unique combination of reactivity, lipophilicity, and metabolic stability to target molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, key chemical reactivities, and applications, tailored for researchers and professionals in drug discovery and chemical development.

Introduction: The Strategic Value of Polyhalogenated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and membrane permeability. Polyfluorinated aromatic rings, in particular, offer a scaffold that is both electronically distinct and sterically defined. 6-Bromo-2,3,4-trifluorobenzoic acid belongs to this class of high-value intermediates. Its structure is notable for the dense packing of electron-withdrawing fluorine substituents and the presence of a synthetically versatile bromine atom positioned ortho to the carboxylic acid. This specific arrangement makes it an ideal precursor for a wide range of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide aims to consolidate the available technical information and provide expert insights into the practical application of this compound.

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical building block are paramount for its effective use in synthesis. The structural and key physicochemical properties of 6-Bromo-2,3,4-trifluorobenzoic acid are summarized below.

Chemical Structure: The IUPAC name, 6-Bromo-2,3,4-trifluorobenzoic acid, defines a benzene ring substituted with a carboxylic acid at position 1, fluorine atoms at positions 2, 3, and 4, and a bromine atom at position 6.

Caption: Chemical Structure of 6-Bromo-2,3,4-trifluorobenzoic acid.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 530145-53-0 | [1] |

| Molecular Formula | C₇H₂BrF₃O₂ | [1] |

| Molecular Weight | 254.99 g/mol | [1] |

| Appearance | White to yellowish-orange solid powder | [1] |

| Purity | ≥ 95% (typical) | [1] |

| SMILES | O=C(O)C1=C(F)C(F)=C(F)C=C1Br | |

| InChIKey | Not readily available | |

| Melting Point | Data not publicly available. The parent compound, 2,3,4-Trifluorobenzoic acid, has a melting point of 140-142 °C. | |

| Boiling Point | Data not publicly available. |

| Solubility | Soluble in various organic solvents. |[1] |

Note: While some commercial sources inaccurately refer to "trifluoromethyl groups," the structure contains three individual fluorine substituents on the aromatic ring, not a -CF₃ group.[1]

Proposed Synthesis Protocol

While 6-Bromo-2,3,4-trifluorobenzoic acid is commercially available, a detailed, peer-reviewed synthesis protocol is not readily found in the public domain. However, based on established organofluorine chemistry, a plausible synthetic route can be designed starting from 2,3,4-trifluoroaniline. This proposed pathway leverages a sequence of regioselective bromination followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.

Rationale for Proposed Route: The directing effects of the amine and fluorine substituents on the starting material guide the initial bromination. The subsequent diazotization of the resulting aniline provides a versatile diazonium salt intermediate, which can then be converted to the target benzoic acid.

Caption: Proposed synthetic workflow for 6-Bromo-2,3,4-trifluorobenzoic acid.

Step-by-Step Methodology (Proposed):

-

Bromination of 2,3,4-Trifluoroaniline:

-

Dissolve 2,3,4-trifluoroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent, maintaining the temperature below 10 °C. The amine group and ortho/para-directing fluorine atoms should favor bromination at the vacant position 6.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates full consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extract the product, 6-bromo-2,3,4-trifluoroaniline, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Diazotization and Carboxylation (Sandmeyer sequence):

-

Prepare a solution of the crude 6-bromo-2,3,4-trifluoroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly below 5 °C to form the diazonium salt. The formation of the salt is typically indicated by a color change and can be monitored with starch-iodide paper.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, leading to the formation of the corresponding benzonitrile.

-

Once the addition is complete, heat the mixture to facilitate the complete conversion and hydrolyze the nitrile in situ to the carboxylic acid.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the crude 6-Bromo-2,3,4-trifluorobenzoic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to yield the purified product.

-

Chemical Reactivity and Key Applications

The utility of 6-Bromo-2,3,4-trifluorobenzoic acid stems from the distinct reactivity of its functional groups, making it a versatile precursor in multi-step syntheses.

-

Pharmaceutical Development: As a key intermediate, this compound enables the introduction of a bromo-trifluoro-phenyl moiety into drug candidates. The fluorine atoms can enhance metabolic stability and modulate the pKa of nearby functional groups, while the bromine serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. It is particularly valuable in the development of anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals: In the agrochemical industry, it is used to design potent and selective herbicides and pesticides. The polyhalogenated structure contributes to the lipophilicity of the final molecule, improving its uptake and efficacy.[1]

-

Material Science: The high thermal stability and chemical resistance conferred by the fluorinated ring make it a valuable monomer or additive in the synthesis of advanced polymers and coatings.[1]

Caption: Reaction pathways and applications of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: 6-Bromo-2,3,4-trifluorobenzoic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating and inhaling dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 and 8 °C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

6-Bromo-2,3,4-trifluorobenzoic acid is a strategically important chemical intermediate whose value is derived from its unique polyhalogenated structure. While a lack of publicly available, detailed experimental data on its synthesis and physical properties presents a challenge, its utility is evident from its commercial availability and broad applications. By understanding its structural features, predicted properties, and key reactivities, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.

References

- Google Patents. Preparation method of 3, 4, 5-trifluoro bromobenzene (CN103601613B).

Sources

A Predictive Spectroscopic Guide to 6-Bromo-2,3,4-trifluorobenzoic Acid: Elucidating Structure Through Data-Driven Analysis

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 6-Bromo-2,3,4-trifluorobenzoic acid. In the dynamic fields of pharmaceutical and agrochemical research, the unambiguous characterization of novel chemical entities is paramount. While direct experimental data for this specific compound is not widely available, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, thereby facilitating its identification and utilization in synthesis and development pipelines.

Molecular Structure and Predicted Spectroscopic Behavior

6-Bromo-2,3,4-trifluorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₂BrF₃O₂. The strategic placement of bromine and fluorine atoms on the benzene ring, in conjunction with the carboxylic acid group, results in a unique electronic environment that will be reflected in its spectroscopic signatures. The following sections will delve into the predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. These predictions are grounded in the analysis of structurally related compounds, including various bromobenzoic acid isomers and 2,3,4-trifluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework and the immediate electronic environment of fluorine atoms in a molecule. For 6-Bromo-2,3,4-trifluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing a single aromatic proton and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its exact position can be influenced by the solvent and concentration.

-

Aromatic Proton (H-5): The single proton on the aromatic ring is anticipated to be a complex multiplet due to coupling with the adjacent fluorine atoms. Its chemical shift will be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~ 10.0 - 13.0 | br s |

| ~ 7.5 - 7.8 | ddd |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. Due to the fluorine substituents, most of the aromatic carbon signals will exhibit C-F coupling.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O |

| ~ 150 (ddd) | C-F |

| ~ 145 (ddd) | C-F |

| ~ 140 (ddd) | C-F |

| ~ 125 (d) | C-H |

| ~ 115 (d) | C-COOH |

| ~ 110 (d) | C-Br |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.[1]

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ) ppm | Assignment & Predicted Coupling |

| -130 to -140 | F-2 (dd) |

| -140 to -150 | F-4 (dd) |

| -150 to -160 | F-3 (t) |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for a solid organic compound like 6-Bromo-2,3,4-trifluorobenzoic acid is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 6-Bromo-2,3,4-trifluorobenzoic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (carboxylic acid) |

| 1000-1100 | C-F stretch |

| ~920 (broad) | O-H bend (out-of-plane, dimer) |

| Below 800 | C-Br stretch |

The broad O-H stretch is indicative of hydrogen bonding between carboxylic acid molecules, forming a dimer in the solid state.

Experimental Protocol: FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

For 6-Bromo-2,3,4-trifluorobenzoic acid (Molecular Weight: 254.99 g/mol ), the mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Predicted Mass Spectrometry Data | |

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 254/256 | [M]⁺ (Molecular ion) |

| 237/239 | [M - OH]⁺ |

| 210/212 | [M - COOH]⁺ |

| 131 | [C₆H₂F₃]⁺ |

| 105 | [C₆H₅CO]⁺ (from benzoic acid fragmentation) |

| 77 | [C₆H₅]⁺ |

The fragmentation of benzoic acids often proceeds via the loss of -OH and -COOH groups.[2][3] The presence of both bromine and fluorine will lead to a complex and highly characteristic fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization would be a suitable technique for this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities.

-

Ionization and Fragmentation: The separated compound enters the mass spectrometer and is ionized (e.g., by electron impact), causing fragmentation.

-

Detection and Analysis: The ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 6-Bromo-2,3,4-trifluorobenzoic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected key features in ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. This information serves as a critical starting point for researchers working with this compound, enabling more efficient and accurate structural elucidation and quality control in their research and development endeavors. The provided experimental workflows offer standardized procedures for obtaining high-quality spectroscopic data.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers. BenchChem.

- BenchChem. (2025). Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 61079-72-9, 2,3,4-Trifluorobenzoic acid. LookChem. Retrieved from [Link]

- Kaski, S., Häkkänen, H., & Korppi-Tommola, J. (n.d.). Spectrum of 4-bromobenzoic acid showing the most intensive emission lines of bromine in the near vacuum ultraviolet region.

- ChemicalBook. (n.d.). 2,3,4-Trifluorobenzoic acid(61079-72-9) 1H NMR spectrum. ChemicalBook.

-

PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3,4-Trifluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- SpectraBase. (n.d.). 2,3,4-Trifluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. BenchChem.

- Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (2007). Supporting Information - Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. The Royal Society of Chemistry.

- Heravi, M. J., & Zadsirjan, V. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 21(10), 1434–1439.

- Yesiltepe, Y., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- Owen, R., Bajic, S., Kelly, S. L., & Brenton, A. G. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow negative‐ion mass spectrometry.

- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Chemistry LibreTexts. (2023, August 29).

- Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(8-9), 435–446.

- The Royal Society of Chemistry. (n.d.).

- Mukherjee, V., Singh, N. P., & Yadav, R. A. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787–794.

- Brown, J. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Arjunan, V., & Mohan, S. (2010). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 253–258.

- ChemicalBook. (n.d.). 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 6-Bromo-2,3,4-trifluorobenzoic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

6-Bromo-2,3,4-trifluorobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a key building block in the synthesis of novel therapeutic agents and advanced materials.[1][2] Its utility in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs, and in material science for creating polymers with enhanced chemical resistance and thermal stability, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation possibilities.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of 6-Bromo-2,3,4-trifluorobenzoic acid. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide will equip you with the theoretical framework to predict its solubility behavior and a detailed experimental protocol to determine it accurately in your laboratory.

Physicochemical Properties of 6-Bromo-2,3,4-trifluorobenzoic Acid

Understanding the structural and electronic properties of 6-Bromo-2,3,4-trifluorobenzoic acid is fundamental to predicting its solubility. The molecule's characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₃O₂ | [1][2] |

| Molecular Weight | 254.99 g/mol | [1][2] |

| Appearance | White powder or yellowish-orange solid | [1][2] |

| CAS Number | 530145-53-0 | [1][3] |

The presence of a carboxylic acid group, a bromine atom, and three fluorine atoms on the benzene ring creates a complex interplay of electronic and steric effects that govern its solubility. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the halogen substituents, particularly the highly electronegative fluorine atoms, influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions.[4][5][6][7][8]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[9][10] The overall process of dissolution can be understood through the thermodynamic principles of enthalpy and entropy changes.[9][11][12][13][14]

The Role of Fluorine in Modulating Solubility

The trifluorinated benzene ring in 6-Bromo-2,3,4-trifluorobenzoic acid is a key structural feature influencing its solubility. The incorporation of fluorine atoms into organic molecules can have profound effects on their physicochemical properties:[4][5][6][7][8]

-

Increased Lipophilicity : Fluorine is more lipophilic than hydrogen, and its presence can enhance the solubility of a compound in nonpolar organic solvents.[4][5]

-

Modulation of pKa : The strong electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid group, which can affect its solubility in protic and basic solvents.[5][7]

-

Enhanced Metabolic Stability : The strength of the carbon-fluorine bond can make the molecule more resistant to metabolic degradation, a desirable property in drug candidates.[5][6][8]

-

Altered Intermolecular Interactions : Fluorine can participate in unique non-covalent interactions, which can influence crystal packing and solvation.

Predicted Solubility in Different Classes of Organic Solvents

Based on the structure of 6-Bromo-2,3,4-trifluorobenzoic acid, we can predict its likely solubility behavior in various types of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule. Therefore, good solubility is expected in these solvents. For the related compound 2,3,4-Trifluorobenzoic acid, good solubility in methanol has been noted.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. High solubility is anticipated in these solvents. DMSO is a known solvent for the related 2,3,4-Trifluorobenzoic acid.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the polar carboxylic acid group, solubility is expected to be limited in nonpolar solvents. However, the lipophilic, halogenated aromatic ring may contribute to some degree of solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected.

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

For accurate quantitative solubility data, experimental determination is essential. The shake-flask method is a reliable and widely used technique for measuring the thermodynamic solubility of a compound.[15][16][17][18][19]

Protocol

-

Preparation :

-

Ensure the 6-Bromo-2,3,4-trifluorobenzoic acid is of high purity.

-

Use high-purity organic solvents.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Procedure :

-

Add an excess amount of 6-Bromo-2,3,4-trifluorobenzoic acid to each vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Analysis :

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be used to separate the solid from the liquid phase.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 6-Bromo-2,3,4-trifluorobenzoic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Data Analysis :

-

Construct a calibration curve using standard solutions of known concentrations of 6-Bromo-2,3,4-trifluorobenzoic acid.

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Experimental Workflow Diagram

Caption: Shake-flask method workflow for solubility determination.

Conclusion

References

-

Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. Oriental Journal of Chemistry. [Link]

-

Fluorine Derivatives in Medicine. Iran Chemkraft. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Pre-proof. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solubility. Wikipedia. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. SciSpace. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. ResearchGate. [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

-

Solubility. Chemistry LibreTexts. [Link]

-

Video: Solubility - Concept. JoVE. [Link]

-

How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar. [Link]

-

Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. [Link]

-

Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]

-

6-bromo-2,3,4-trifluoro-5-hydroxybenzoic acid. Chemsrc. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

-

2,3,4-Trifluorobenzoic acid. PubChem. [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

-

2,4,6-Trifluorobenzoic acid. ResearchGate. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. chemkraft.ir [chemkraft.ir]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Video: Solubility - Concept [jove.com]

- 10. youtube.com [youtube.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Solubility [chem.fsu.edu]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Electronic Landscape of 6-Bromo-2,3,4-trifluorobenzoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3,4-trifluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials.[1][2][3] Its utility is fundamentally governed by the complex interplay of electronic effects exerted by its five substituents on the benzene ring. This guide provides an in-depth analysis of these effects, moving from the foundational principles of inductive and resonance contributions to their quantifiable impact on acidity (pKa) and chemical reactivity. We will explore the theoretical underpinnings, present methodologies for experimental and computational characterization, and offer insights into how these electronic properties dictate the molecule's role in modern synthesis.

Deconstructing the Electronic Architecture: Inductive vs. Resonance Effects

The chemical behavior of a substituted benzene ring is a direct consequence of how substituents modulate the electron density of the aromatic system. In 6-Bromo-2,3,4-trifluorobenzoic acid, we have five substituents—three fluorine atoms, one bromine atom, and a carboxylic acid group—each contributing to the overall electronic profile. These contributions are primarily understood through two opposing forces: the inductive effect and the resonance effect.

The Inductive Effect (-I): Through-Sigma Electron Withdrawal

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms.[4][5]

-

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4][6] It pulls electron density from the carbon atom to which it is attached, and this effect is propagated to a lesser extent to adjacent atoms in the ring.

-

Bromine: Bromine is also more electronegative than carbon and thus exhibits a -I effect, though it is considerably weaker than that of fluorine.

-

Carboxylic Acid: The carboxyl group (-COOH) is also electron-withdrawing via induction due to the highly electronegative oxygen atoms.

In the target molecule, the cumulative -I effect of three fluorine atoms and one bromine atom results in a significant polarization of the C-halogen bonds, leading to a substantial decrease in electron density within the aromatic ring.

The Resonance Effect (+R): Through-Pi Electron Donation

The resonance (or mesomeric) effect involves the delocalization of lone-pair electrons from a substituent into the aromatic pi (π) system.[6][7][8] For halogens, this is an electron-donating effect (+R) because they possess valence lone pairs.

This creates a nuanced dichotomy: halogens are inductively withdrawing (-I) but capable of resonance donation (+R). For most electrophilic aromatic substitution (EAS) reactions, the -I effect is dominant, making halobenzenes less reactive than benzene itself.[9] However, the +R effect still directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation (the arenium ion).

A critical insight is that the efficacy of the +R effect depends on the overlap between the halogen's p-orbital and the carbon's 2p-orbital. For fluorine, the overlap between its 2p orbital and carbon's 2p orbital is highly effective due to their similar size and energy.[9] This makes fluorine a better resonance donor than chlorine or bromine, whose larger 3p and 4p orbitals, respectively, overlap less efficiently with the carbon 2p orbital.[9]

Figure 1: Competing electronic effects of a fluorine substituent on an aromatic ring.

Impact on Acidity: A Quantitative Look at pKa

The acidity of a benzoic acid derivative is a direct readout of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the negative charge of the conjugate base (the carboxylate anion) after deprotonation, making the parent acid stronger (i.e., lowering its pKa value).[4][10]

The presence of multiple, strongly electron-withdrawing fluorine atoms is expected to dramatically increase the acidity of 6-Bromo-2,3,4-trifluorobenzoic acid compared to the parent benzoic acid. The magnitude of this effect is cumulative and position-dependent. As shown in Table 1, adding fluorine atoms progressively lowers the pKa. The effect is most pronounced from the ortho position due to the proximity-dependent inductive effect.

| Compound | Substituent Position(s) | pKa Value |

| Benzoic Acid | None | 4.20[10] |

| 2-Fluorobenzoic Acid | 2-F | 3.27[10] |

| 3-Fluorobenzoic Acid | 3-F | 3.86[10] |

| 4-Fluorobenzoic Acid | 4-F | 4.14[10][11] |

| 2,6-Difluorobenzoic Acid | 2,6-diF | 2.13[10] |

| 3,4,5-Trifluorobenzoic Acid | 3,4,5-triF | 3.29[10] |

| 2,4,6-Trifluorobenzoic Acid | 2,4,6-triF | 1.83[10] |

| 2,3,4-Trifluorobenzoic Acid | 2,3,4-triF | 2.87 (Predicted)[10] |

| Table 1: Experimental and predicted pKa values for selected fluorinated benzoic acids. |

Based on these data, the pKa of 6-Bromo-2,3,4-trifluorobenzoic acid is anticipated to be very low. The three fluorine atoms at the 2, 3, and 4 positions, combined with the bromine atom at the 6-position, create an extremely electron-poor aromatic ring, which strongly stabilizes the resulting carboxylate anion. The predicted pKa of 2.87 for the trifluoro-analogue will be further reduced by the additional -I effect of the bromine atom at the C6 (ortho) position.

Quantifying Substituent Effects with the Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with substituent electronic effects.[12]

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for a reaction with a substituted reactant.

-

K₀ is the equilibrium constant for the unsubstituted reactant (R=H).

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that group.

-

ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.

The σ value for a substituent is a measure of its electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta | σ_para | Dominant Effect Reflected |

| -F | +0.34[13] | +0.06[13] | Strong -I, partially offset by +R at para |

| -Cl | +0.37[14] | +0.22[14] | Strong -I, weaker +R than fluorine |

| -Br | +0.40[14] | +0.23[14] | Strong -I, weaker +R than fluorine |

| -CF₃ | +0.44[14] | +0.57[14] | Very Strong -I, no +R |

| -NO₂ | +0.73[14] | +0.78[14] | Very Strong -I and -R |

| Table 2: Selected Hammett substituent constants. |

The Hammett constants for fluorine are particularly revealing. The large positive σ_meta value (+0.34) reflects its powerful inductive effect, as resonance does not operate effectively from the meta position.[15] The σ_para value (+0.06) is much smaller because the electron-donating +R effect directly opposes and nearly cancels the electron-withdrawing -I effect at the para position.[15] This quantitative data elegantly confirms the dual nature of fluorine's electronic influence.

Methodologies for Characterization

A multi-faceted approach combining wet chemistry, spectroscopy, and computational modeling is required to fully characterize the electronic properties of 6-Bromo-2,3,4-trifluorobenzoic acid.

Figure 2: A generalized workflow for characterizing the subject molecule.

Protocol: pKa Determination by Potentiometric Titration

This is a self-validating protocol for accurately measuring the acid dissociation constant.

-

Preparation: Accurately weigh ~25 mg of 6-Bromo-2,3,4-trifluorobenzoic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Insert the calibrated pH electrode and a magnetic stirrer.

-

Titrant: Use a standardized solution of a strong base, such as 0.05 M NaOH, in a calibrated burette.

-

Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.10 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant well past the equivalence point (identified by a sharp increase in pH).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (or the maximum of the first derivative plot, dpH/dV).

-

The pKa is equal to the pH at the half-equivalence point (V = V_eq / 2). This is because at this point, [Acid] = [Conjugate Base], and from the Henderson-Hasselbalch equation, pH = pKa.

-

Perform the titration in triplicate to ensure reproducibility and report the mean pKa and standard deviation.

-

Spectroscopic Analysis

-

¹⁹F NMR Spectroscopy: This is a highly sensitive probe of the local electronic environment. The chemical shifts of the three distinct fluorine nuclei (at C2, C3, and C4) will be influenced by through-bond and through-space coupling with each other and with adjacent protons, providing a detailed electronic fingerprint of the molecule.

-

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will be significantly affected. The carbons bonded to fluorine (C2, C3, C4) will show large C-F coupling constants. The carboxyl carbon (C7) signal will be shifted downfield relative to benzoic acid, reflecting the deshielding caused by the electron-withdrawing nature of the ring.

-

Infrared (IR) Spectroscopy: The electron-withdrawing substituents will strengthen the C=O bond of the carboxylic acid, causing its characteristic stretching frequency (ν_C=O) to shift to a higher wavenumber (typically >1720 cm⁻¹) compared to benzoic acid (~1680-1700 cm⁻¹).

Computational Chemistry Analysis

-

Density Functional Theory (DFT): Modern computational methods like DFT are invaluable for corroborating experimental findings and providing deeper insight.[16][17]

-

Workflow:

-

Construct the 3D model of 6-Bromo-2,3,4-trifluorobenzoic acid.

-

Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Calculate molecular properties from the optimized structure.

-

-

Key Outputs:

-

Electrostatic Potential (ESP) Map: This visualizes the electron distribution on the molecular surface. For this molecule, it will show a highly positive (electron-deficient) potential on the aromatic ring and a highly negative (electron-rich) potential around the carboxyl oxygen atoms.

-

Calculated pKa: Solvation models (e.g., SMD, CPCM) can be used with DFT to predict pKa values, which can be compared with experimental results.[18]

-

Natural Bond Orbital (NBO) Analysis: This method can be used to calculate atomic charges, providing a quantitative measure of the inductive withdrawal by the halogen substituents.

-

Conclusion

The electronic character of 6-Bromo-2,3,4-trifluorobenzoic acid is decisively shaped by the potent, cumulative inductive electron withdrawal of its four halogen substituents, particularly the three fluorine atoms. This effect is modestly counteracted by a weak resonance donation from the halogens' lone pairs. The net result is a highly electron-deficient aromatic system, which in turn renders the carboxylic acid function exceptionally acidic.

Understanding this intricate electronic landscape is paramount for the medicinal chemist or materials scientist. It explains the molecule's enhanced reactivity towards nucleophiles, its specific directing effects in further substitutions, and the physicochemical properties (like acidity and lipophilicity) that are critical for designing bioactive molecules with improved efficacy, metabolic stability, and bioavailability.[19][20] The principles and methodologies outlined in this guide provide a robust framework for predicting and harnessing the unique chemical potential of this and other highly functionalized aromatic building blocks.

References

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Scientific diagram]. Retrieved from [Link]

-

Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

-

Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Data table]. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Retrieved from [Link]

-

Flores, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Flores, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

YouTube. (2021). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. Retrieved from [Link]

-